[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Description
Properties
IUPAC Name |
[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O7S2/c1-24(2)33(29,30)18-12-16(8-9-17(18)21)23-19(25)14-31-20(26)13-22-32(27,28)11-10-15-6-4-3-5-7-15/h3-12,22H,13-14H2,1-2H3,(H,23,25)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHRZZBDSIJNKB-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)COC(=O)CNS(=O)(=O)C=CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: : Used as a precursor for more complex molecules or as a reagent in organic synthesis.
Biology: : May interact with biological macromolecules, useful in biochemical studies or drug discovery.
Medicine: : Potential therapeutic applications, possibly as an enzyme inhibitor or receptor modulator.
Industry: : Utilized in the development of novel materials or as a specialized chemical in various manufacturing processes.
Mechanism of Action: : The compound's effects are likely mediated by its ability to interact with specific molecular targets, such as enzymes or receptors. Its sulfonamide group can form strong hydrogen bonds, altering the activity of biological molecules. The presence of the phenylethenyl group suggests potential interactions with hydrophobic regions of proteins or other macromolecules.
Comparison with Similar Compounds: : Similar compounds include other sulfonylamino acetate derivatives and 4-chloroaniline derivatives. What sets [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate apart is its specific combination of functional groups, which may confer unique reactivity and specificity in its interactions.
Similar compounds:
Sulfonylamino acetic acids: : Vary in their esterifying groups.
4-chloroaniline derivatives: : Differ in their attached substituents and functional groups.
The unique blend of functional groups in your compound provides distinct chemical and biological properties compared to its peers.
Biological Activity
The compound [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O6S |
| Molecular Weight | 440.9 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN(C)S(=O)(=O)N(CC(=O)N1=CC=CC=C1Cl)C2=CC=CC=C2 |
Structural Features
The compound features a chloro group, a dimethylsulfamoyl group, and a phenylethenyl sulfonamide, which contribute to its unique reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dimethylsulfamoyl group enhances solubility and reactivity, facilitating interactions with biological macromolecules.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling.
Case Studies and Research Findings
-
Anticancer Activity
- Research has indicated that compounds similar to this one exhibit significant anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of sulfonamide compounds can inhibit tumor growth in vitro and in vivo models.
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Antimicrobial Effects
- A comparative study showed that the compound exhibits antimicrobial activity against various bacterial strains. It was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
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Anti-inflammatory Properties
- In animal models, the compound has been shown to reduce inflammation markers significantly. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include compounds with variations in the aniline substituents, ester linkages, or sulfonamide groups. Below is a comparative analysis:
Key Differences and Implications
Research Findings
- Ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate (61006-27-7): Demonstrated antidiabetic activity in rodent models via PPAR-γ modulation, attributed to the sulfamoyl-aniline core .
- Sulfonamide Derivatives : Compounds like 402842-56-2 show kinase inhibition in vitro, highlighting the role of sulfamoyl groups in enzyme binding .
- Styrenesulfonyl Analogs: Limited data exist for the target compound, but (E)-styrenesulfonyl groups in related molecules are associated with enhanced antibacterial activity due to membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
